molecular formula C10H14ClNO2 B1530530 D-(R)-Homophenylalanine HCl CAS No. 105382-08-9

D-(R)-Homophenylalanine HCl

Cat. No.: B1530530
CAS No.: 105382-08-9
M. Wt: 215.67 g/mol
InChI Key: CHBMONIBOQCTCF-SBSPUUFOSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves understanding the compound’s molecular geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes and the products formed .


Physical and Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as reactivity, stability) .

Scientific Research Applications

Enzyme Function and Mechanism

  • D-(R)-Homophenylalanine HCl plays a role in the enzymatic hydroxylation of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. This process is crucial for the biosynthesis of biogenic amines, with enzymes like dihydropteridine reductase (DHPR) and tyrosine hydroxylase (TH) being central to the catalytic activities in the brain across different life stages. The relationship between DHPR and TH is vital for understanding neurotransmitter synthesis and its regulation during development and senescence (Algeri et al., 1977).

Substrate Specificity and Enzyme Engineering

  • Research on Drosophila has shown a single locus encoding both phenylalanine hydroxylase and tryptophan hydroxylase activities, highlighting the complex enzymatic pathways involving aromatic amino acids and their derivatives. This dual-function enzyme contributes to the metabolic versatility in biological systems, impacting neurotransmitter production and regulation (Neckameyer & White, 1992).

Drug Development and Therapeutic Applications

  • The increased hydrophobicity of certain compounds, achieved by incorporating hydrophobic D-amino acids like D-(R)-Homophenylalanine, has been investigated for developing potent superagonist analogues of luteinizing hormone-releasing hormone (LH-RH). These analogues have shown significant potential in fertility regulation and could pave the way for new therapeutic strategies in reproductive health (Nestor et al., 1982).

Metabolic Engineering

  • In the field of metabolic engineering, the conversion of phenylpyruvate, a precursor of L-phenylalanine, to D-phenylglycine (D-Phg) through an engineered pathway involving hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and hydroxyphenylglycine aminotransferase (HpgAT) demonstrates the application of this compound in producing valuable pharmaceutical intermediates from basic metabolic substrates (Müller et al., 2006).

Protein Formulation and Stability

  • The role of basic and hydrophobic amino acids, including derivatives of phenylalanine, in the freeze- and vacuum-drying behavior of proteins has been explored to understand their potential as adjuvants in protein formulation. Such studies contribute to the development of stable protein-based therapeutics and highlight the importance of amino acid properties in pharmaceutical formulations (Mattern et al., 1999).

Mechanism of Action

This is particularly relevant for drugs and involves understanding how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including its toxicity, flammability, and environmental impact .

Future Directions

This involves understanding current research trends related to the compound and potential future applications .

Properties

IUPAC Name

(2R)-2-amino-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBMONIBOQCTCF-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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